Evidence Item 1: Physicochemical Differentiation—Lipophilicity and Polar Surface Area Relative to PC190723 and the Isoxazole–Benzamide Series
The target compound exhibits a computed XLogP3 of 2.1 and a topological polar surface area (TPSA) of 64.4 Ų [1]. In comparison, the prototypical FtsZ inhibitor PC190723 (a 2,6-difluorobenzamide derivative) has a reported XLogP of approximately 3.4 and a TPSA of approximately 55 Ų [2]. Within the isoxazole–benzamide series reported by Bi et al. (2018), the most potent compounds (e.g., B14, B16) bearing an isoxazol-5-yl group display XLogP values generally exceeding 2.5 [3]. The lower lipophilicity and higher TPSA of the target compound suggest potentially improved aqueous solubility and a reduced non-specific membrane partitioning risk relative to more lipophilic analogs in the same chemotype, while maintaining a favorable profile for oral bioavailability according to Lipinski and Veber rule assessments [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; TPSA = 64.4 Ų |
| Comparator Or Baseline | PC190723: XLogP ≈ 3.4, TPSA ≈ 55 Ų; Isoxazole–benzamide series (B14, B16): XLogP > 2.5 (estimated from structural analogs) [2] [3] |
| Quantified Difference | ΔXLogP3 ≈ −1.3 vs. PC190723; ΔTPSA ≈ +9.4 Ų vs. PC190723; XLogP3 at least 0.4 units lower than potent isoxazol-5-yl analogs |
| Conditions | Computed physicochemical properties using XLogP3 algorithm (PubChem) and Cactvs TPSA; comparator data from published literature |
Why This Matters
For procurement decisions in antibacterial drug discovery, a compound with lower lipophilicity and higher polarity may offer superior in vitro solubility and reduced non-specific protein binding, directly impacting the reliability of early screening assays and the interpretability of SAR data.
- [1] PubChem. Compound Summary for CID 119101561, 5-chloro-2-methoxy-N-((5-methylisoxazol-4-yl)methyl)benzamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/119101561 View Source
- [2] Haydon DJ, Stokes NR, Ure R, et al. An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science. 2008;321(5896):1673-1675. doi:10.1126/science.1159961 View Source
- [3] Bi F, Song D, Zhang N, Liu Z, Gu X, Hu C, Cai X, Venter H, Ma S. Design, synthesis and structure-based optimization of novel isoxazole-containing benzamide derivatives as FtsZ modulators. Eur J Med Chem. 2018;159:90-103. doi:10.1016/j.ejmech.2018.09.053 View Source
